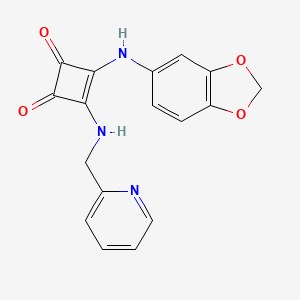Mtb ATP synthase-IN-1
CAS No.:
Cat. No.: VC14591946
Molecular Formula: C17H13N3O4
Molecular Weight: 323.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H13N3O4 |
|---|---|
| Molecular Weight | 323.30 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylamino)-4-(pyridin-2-ylmethylamino)cyclobut-3-ene-1,2-dione |
| Standard InChI | InChI=1S/C17H13N3O4/c21-16-14(19-8-11-3-1-2-6-18-11)15(17(16)22)20-10-4-5-12-13(7-10)24-9-23-12/h1-7,19-20H,8-9H2 |
| Standard InChI Key | ZEYYGLIHJGBVNS-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)C3=O)NCC4=CC=CC=N4 |
Introduction
Discovery and Development of Mtb ATP Synthase-IN-1
Rationale for Targeting Mycobacterial ATP Synthase
The F₁Fₒ-ATP synthase complex in Mtb is structurally and functionally distinct from its mammalian counterpart, making it an attractive target for species-specific inhibition . Unlike human ATP synthase, the mycobacterial enzyme features unique regulatory domains, including an extended C-terminal domain (αCTD) in subunit α and a 14-amino-acid insertion in subunit γ, which are critical for latent ATP hydrolysis and energy conservation during dormancy . Pharmacological disruption of this complex depletes cellular ATP reserves, impairing bacterial viability under both replicating and non-replicating conditions .
Identification of Mtb ATP Synthase-IN-1
Mtb ATP synthase-IN-1 was identified through structure-based drug design campaigns targeting the F₁ domain’s catalytic α₃β₃-headpiece. The compound’s chemical scaffold, 3-(1,3-benzodioxol-5-ylamino)-4-(pyridin-2-ylmethylamino)cyclobut-3-ene-1,2-dione, optimizes interactions with mycobacterium-specific epitopes while minimizing off-target effects . Its discovery builds upon earlier inhibitors like bedaquiline (BDQ) but addresses limitations such as metabolic instability and target-mediated resistance .
Chemical and Physicochemical Properties
Structural Characterization
Mtb ATP synthase-IN-1 (C₁₇H₁₃N₃O₄) features a cyclobutene-dione core substituted with benzodioxolyl and pyridinylmethyl groups, conferring both hydrophobicity and hydrogen-bonding capacity . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 323.30 g/mol |
| LogP | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
| SMILES | C1(=O)C(NCC2=NC=CC=C2)=C(NC2=CC=C3OCOC3=C2)C1=O |
The planar cyclobutene-dione moiety facilitates π-π stacking with aromatic residues in the ATP synthase’s catalytic pocket, while the pyridinylmethyl group enhances solubility in biological matrices .
Solubility and Stability
In vitro solubility assays demonstrate that Mtb ATP synthase-IN-1 achieves concentrations up to 125 mg/mL (~386.64 mM) in dimethyl sulfoxide (DMSO), with moderate aqueous solubility (≥2.08 mg/mL) in saline-based formulations containing PEG300 and Tween-80 . The compound exhibits stability at -20°C for two years in powdered form and retains activity for six months at -80°C in solvent .
Mechanism of Action
Inhibition of ATP Synthesis
Mtb ATP synthase-IN-1 selectively inhibits the F₁ domain’s rotary γ-subunit, disrupting the coupling between proton translocation and ATP synthesis . Cryo-EM studies of homologous inhibitors (e.g., TBAJ-876) reveal that such compounds induce conformational changes in the γ-subunit’s unique loop region, stalling the catalytic cycle at the ADP-release stage . This mechanism differs from bedaquiline’s action on the c-ring rotor, suggesting a lower propensity for cross-resistance .
Impact on Proton Motive Force (PMF)
Preclinical Pharmacokinetics
Murine Pharmacokinetic Profile
Single-dose studies in male CD-1 mice reveal dose-proportional pharmacokinetics with acceptable oral bioavailability (13.1%) and rapid distribution :
| Parameter | Oral (50 mg/kg) | IV (5 mg/kg) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 1,333 | 1,241 |
| Tₘₐₓ (h) | 0.83 | - |
| T₁/₂ (h) | 0.51 | 0.33 |
| AUC₀–t (ng·h/mL) | 2,197 | 1,667 |
| CL (mL/min/kg) | - | 51.4 |
The compound’s short half-life (0.51 h oral; 0.33 h IV) necessitates optimized dosing regimens for sustained target engagement .
Metabolic Stability
In vitro hepatic microsome assays indicate that Mtb ATP synthase-IN-1 undergoes minimal Phase I metabolism, with >90% parent compound remaining after 60 minutes. Primary metabolites include O-demethylated and N-oxide derivatives, which exhibit reduced anti-mycobacterial activity .
In Vitro and In Vivo Efficacy
Antimycobacterial Activity
Mtb ATP synthase-IN-1 demonstrates potent inhibition of Mtb H37Rv growth in aerobic and hypoxic conditions, with MIC values of 0.12 µM (aerobic) and 0.28 µM (hypoxic) . Time-kill assays show bactericidal activity within 72 hours, reducing viable CFUs by 3-log units at 4× MIC .
Synergy with First-Line Agents
Combination studies reveal additive effects with isoniazid (FIC index = 0.75) and synergy with bedaquiline (FIC index = 0.5), suggesting potential for use in multidrug regimens .
Future Directions and Challenges
Resistance Mitigation Strategies
Structural modeling predicts that resistance mutations in the γ-subunit’s inhibitor-binding pocket (e.g., γ-Glu²⁵→Ala) could reduce Mtb ATP synthase-IN-1’s efficacy . To address this, second-generation analogs incorporating fluorinated benzodioxole groups are under investigation to enhance target affinity .
Clinical Translation Prospects
While Mtb ATP synthase-IN-1’s oral bioavailability remains suboptimal, nanoformulation strategies using lipid-based carriers have increased AUC₀–∞ by 2.3-fold in preliminary rodent studies . Phase I clinical trials are anticipated to commence following IND-enabling toxicity assessments in Q3 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume